N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
“N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxo-4H-chromene-2-carboxamide” is a complex organic compound that belongs to the class of benzoxazines and chromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxo-4H-chromene-2-carboxamide” typically involves multi-step organic reactions. The starting materials may include 4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine and 4-oxo-4H-chromene-2-carboxylic acid. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
“N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxo-4H-chromene-2-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, “N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxo-4H-chromene-2-carboxamide” can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers may investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicine, “this compound” may be explored as a potential therapeutic agent. Its ability to interact with specific molecular targets could make it a candidate for drug development.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxo-4H-chromene-2-carboxamide” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazines and chromenes, such as:
- “N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxo-4H-chromene-2-carboxylic acid”
- “4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine”
- “4-oxo-4H-chromene-2-carboxamide”
Uniqueness
What sets “N-(4-butyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-oxo-4H-chromene-2-carboxamide” apart is its unique combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C22H20N2O5 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
N-(4-butyl-3-oxo-1,4-benzoxazin-6-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H20N2O5/c1-2-3-10-24-16-11-14(8-9-19(16)28-13-21(24)26)23-22(27)20-12-17(25)15-6-4-5-7-18(15)29-20/h4-9,11-12H,2-3,10,13H2,1H3,(H,23,27) |
InChI Key |
UPSPMTAGFXAFLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)COC2=C1C=C(C=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
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